Suc-Leu-Leu-Val-Tyr-AMC

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Suc-Leu-Leu-Val-Tyr-AMC has a wide range of applications in scientific research, including:

Proteasome Activity Assays: It is used to measure the chymotrypsin-like activity of the 20S proteasome, which is crucial for protein degradation and turnover.

Calpain Activity Assays: The compound is also used to study calpain activity, which plays a role in various cellular processes such as apoptosis and signal transduction.

Drug Screening: this compound is employed in high-throughput screening assays to identify potential inhibitors of proteasome and calpain activities.

Biological Research: It is used to investigate the role of proteases in various biological processes, including cancer, neurodegenerative diseases, and inflammation .

Mecanismo De Acción

El mecanismo de acción de Suc-Leu-Leu-Val-Tyr-AMC implica la escisión enzimática del enlace peptídico por proteasas como las calpaínas y el proteasoma 20S. Tras la escisión, se libera la parte altamente fluorescente 7-amino-4-metilcumarina (AMC). Esta fluorescencia se puede medir cuantitativamente para evaluar la actividad de la proteasa. Los objetivos moleculares de this compound son los sitios activos de las proteasas, donde se produce la reacción de hidrólisis .

Compuestos similares:

Z-Leu-Leu-Leu-AMC: Otro sustrato fluorogénico utilizado para medir la actividad del proteasoma.

Bz-Val-Gly-Arg-AMC: Se utiliza para analizar la actividad similar a la tripsina del proteasoma.

Z-Leu-Leu-Glu-AMC: Se emplea para determinar la actividad peptidilglutamil-péptido hidrolizante (PGPH) del proteasoma

Singularidad: this compound es único debido a su secuencia específica, lo que lo convierte en un sustrato altamente selectivo para las proteasas similares a la quimotripsina y las calpaínas. Su capacidad para liberar un producto altamente fluorescente tras la escisión lo convierte en una herramienta invaluable para estudiar las actividades de las proteasas en varios contextos biológicos .

Análisis Bioquímico

Biochemical Properties

Suc-Leu-Leu-Val-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpains and the 20S proteasome . The hydrolysis of this compound by these enzymes releases the AMC moiety, which is highly fluorescent . This fluorescence can be used to quantify protease activity .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by interacting with cellular proteases . The hydrolysis of this substrate can be used to study the activity of calpains and proteosomal degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes like calpains and the 20S proteasome . These enzymes hydrolyze this compound, releasing the fluorescent AMC moiety . This fluorescence can then be used to quantify the activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with enzymes like calpains and the 20S proteasome

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with cellular proteases

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Suc-Leu-Leu-Val-Tyr-AMC implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión de la parte fluorogénica. La ruta sintética general incluye:

Síntesis de péptidos: La secuencia peptídica Suc-Leu-Leu-Val-Tyr se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina.

Acoplamiento de AMC: El último paso implica acoplar el péptido con 7-amino-4-metilcumarina (AMC) utilizando reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt).

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Sintetizadores automáticos de péptidos: Estas máquinas automatizan el proceso de SPPS, lo que permite la producción eficiente y de alto rendimiento del péptido.

Purificación: El péptido crudo se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para lograr los niveles de pureza deseados

Análisis De Reacciones Químicas

Tipos de reacciones: Suc-Leu-Leu-Val-Tyr-AMC principalmente se somete a reacciones de hidrólisis catalizadas por proteasas como calpaínas y el proteasoma 20S. La hidrólisis del enlace peptídico libera la parte fluorescente AMC.

Reactivos y condiciones comunes:

Proteasas: Las calpaínas y el proteasoma 20S se utilizan comúnmente para catalizar la hidrólisis de this compound.

Buffers: Las reacciones se llevan a cabo típicamente en soluciones tamponadas a pH fisiológico (7,4) para mantener la actividad enzimática.

Productos principales: El producto principal formado a partir de la hidrólisis de this compound es la 7-amino-4-metilcumarina (AMC), que exhibe una fuerte fluorescencia .

4. Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Ensayos de actividad del proteasoma: Se utiliza para medir la actividad similar a la quimotripsina del proteasoma 20S, que es crucial para la degradación y el recambio de proteínas.

Ensayos de actividad de la calpaína: El compuesto también se utiliza para estudiar la actividad de la calpaína, que juega un papel en varios procesos celulares como la apoptosis y la transducción de señales.

Cribado de fármacos: this compound se emplea en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de las actividades del proteasoma y la calpaína.

Investigación biológica: Se utiliza para investigar el papel de las proteasas en varios procesos biológicos, incluyendo el cáncer, las enfermedades neurodegenerativas y la inflamación .

Comparación Con Compuestos Similares

Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used to measure proteasome activity.

Bz-Val-Gly-Arg-AMC: Used to assay trypsin-like activity of the proteasome.

Z-Leu-Leu-Glu-AMC: Employed to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome

Uniqueness: Suc-Leu-Leu-Val-Tyr-AMC is unique due to its specific sequence, which makes it a highly selective substrate for chymotrypsin-like proteases and calpains. Its ability to release a highly fluorescent product upon cleavage makes it an invaluable tool for studying protease activities in various biological contexts .

Propiedades

Número CAS |

94367-21-2 |

|---|---|

Fórmula molecular |

C40H53N5O10 |

Peso molecular |

763.9 g/mol |

Nombre IUPAC |

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1 |

Clave InChI |

UVFAEQZFLBGVRM-BIMKKRMNSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |

Key on ui application |

A fluorgenic substrate |

Punto de ebullición |

1116.8ºC at 760mmHg |

melting_point |

N/A |

Pureza |

> 97% |

Secuencia |

Suc-Leu-Leu-Val-Tyr-AMC |

Solubilidad |

Soluble in DMSO |

Fuente |

Synthetic |

Almacenamiento |

-20°C |

Sinónimos |

LLVY-MCA N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin SLLVT-MCA Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin Suc-Leu-Leu-Val-Tyr-MCA Suc-LLVY-MCA succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

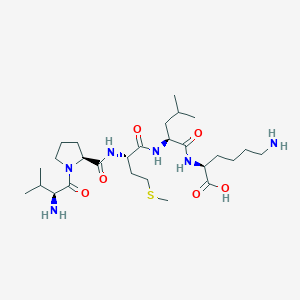

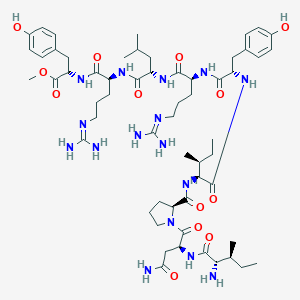

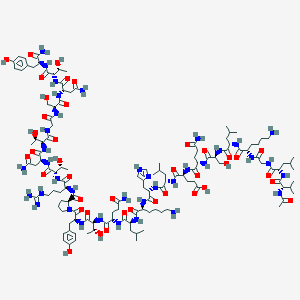

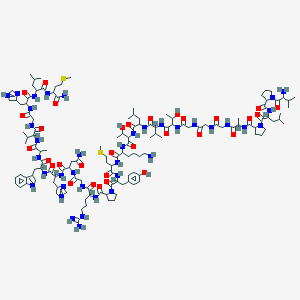

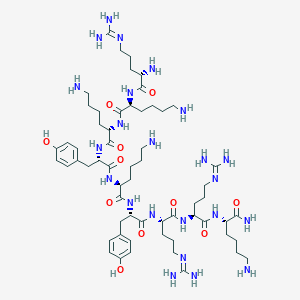

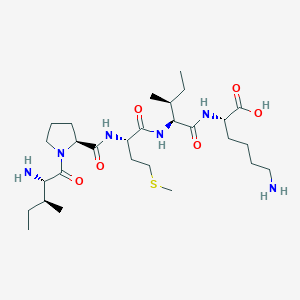

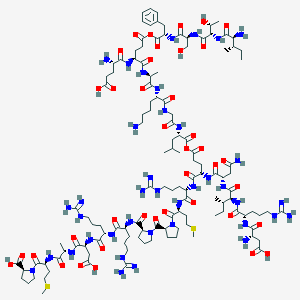

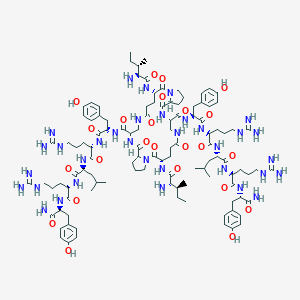

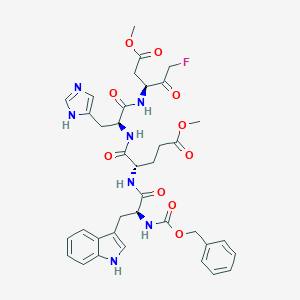

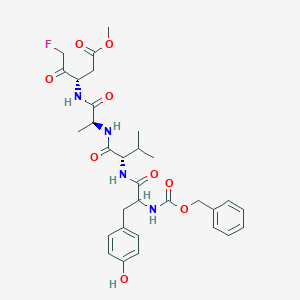

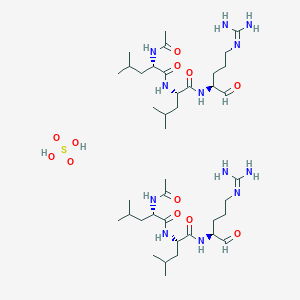

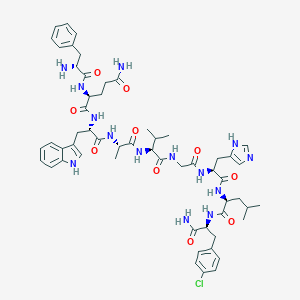

Feasible Synthetic Routes

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: this compound is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does this compound primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does this compound enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using this compound?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does this compound demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for this compound hydrolysis by the proteasome?

A7: Studies have reported Km values for this compound hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can this compound be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed this compound to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of this compound contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)